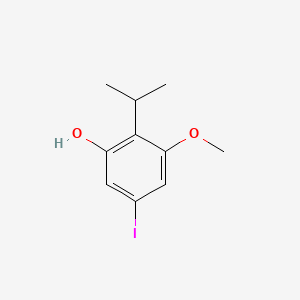
5-Iodo-2-isopropyl-3-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-2-isopropyl-3-methoxyphenol: is an organic compound with the molecular formula C10H13IO2 It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with iodine, isopropyl, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-isopropyl-3-methoxyphenol typically involves the iodination of 2-isopropyl-3-methoxyphenol. The reaction can be carried out using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually performed in an organic solvent like dichloromethane or acetonitrile under controlled temperature conditions to ensure the selective iodination at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the selectivity and reduce the formation of by-products. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-2-isopropyl-3-methoxyphenol can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify other functional groups.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable nucleophile.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce quinones or other oxidized compounds.
Scientific Research Applications
Chemistry: 5-Iodo-2-isopropyl-3-methoxyphenol is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study the effects of iodine substitution on the biological activity of phenolic compounds. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound’s potential medicinal applications include its use as an intermediate in the synthesis of drugs with antimicrobial, anti-inflammatory, or anticancer properties. Its phenolic structure may also contribute to its antioxidant activity.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique properties make it suitable for various applications in material science and chemical engineering.
Mechanism of Action
The mechanism of action of 5-Iodo-2-isopropyl-3-methoxyphenol depends on its specific application. In general, the compound may exert its effects through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The iodine atom can enhance the compound’s reactivity and binding affinity, while the phenolic group can participate in hydrogen bonding and other interactions.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.
Receptors: It may bind to specific receptors, modulating their activity and signaling pathways.
Nucleic Acids: The compound may interact with DNA or RNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
2-Iodo-3-methoxyphenol: Similar structure but lacks the isopropyl group.
5-Iodo-2-methoxyphenol: Similar structure but lacks the isopropyl group.
2-Isopropyl-3-methoxyphenol: Similar structure but lacks the iodine atom.
Uniqueness: 5-Iodo-2-isopropyl-3-methoxyphenol is unique due to the presence of all three substituents (iodine, isopropyl, and methoxy) on the phenol ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications. The iodine atom enhances the compound’s reactivity, while the isopropyl and methoxy groups contribute to its stability and solubility.
Properties
Molecular Formula |
C10H13IO2 |
|---|---|
Molecular Weight |
292.11 g/mol |
IUPAC Name |
5-iodo-3-methoxy-2-propan-2-ylphenol |
InChI |
InChI=1S/C10H13IO2/c1-6(2)10-8(12)4-7(11)5-9(10)13-3/h4-6,12H,1-3H3 |
InChI Key |
MFNUKPKOBHVCSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1OC)I)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














